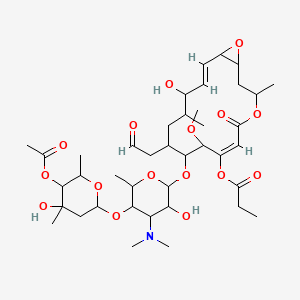
Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is a derivative of leucomycin, a macrolide antibiotic, and is characterized by its epoxy and dihydro functionalities, as well as its acetate and propanoate ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate typically involves multiple steps, starting from the parent compound leucomycin. The process includes selective reduction, epoxidation, and esterification reactions. Key reagents used in these steps include reducing agents such as sodium borohydride, oxidizing agents like m-chloroperbenzoic acid, and acylating agents such as acetic anhydride and propanoic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated control systems, and high-throughput purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Selective reduction can modify specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with distinct chemical and biological properties.
Scientific Research Applications
Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate has several scientific research applications:
Chemistry: Used as a model compound for studying macrolide chemistry and reaction mechanisms.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a lead compound for developing new antibiotics.
Industry: Utilized in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate involves binding to the bacterial ribosome, inhibiting protein synthesis. This action is similar to other macrolide antibiotics, where the compound targets the 50S subunit of the ribosome, preventing the elongation of the peptide chain and ultimately leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different chemical structure.
Clarithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
Uniqueness
Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its epoxy and dihydro functionalities, along with the acetate and propanoate ester groups, make it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
65947-11-7 |
|---|---|
Molecular Formula |
C40H63NO16 |
Molecular Weight |
813.9 g/mol |
IUPAC Name |
[(6E,14E)-9-[5-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-dien-7-yl] propanoate |
InChI |
InChI=1S/C40H63NO16/c1-11-30(45)55-29-18-31(46)50-21(3)17-28-27(54-28)13-12-26(44)20(2)16-25(14-15-42)36(37(29)49-10)57-39-34(47)33(41(8)9)35(22(4)52-39)56-32-19-40(7,48)38(23(5)51-32)53-24(6)43/h12-13,15,18,20-23,25-28,32-39,44,47-48H,11,14,16-17,19H2,1-10H3/b13-12+,29-18+ |
InChI Key |
GXZIEGAYUIWZED-VPXPGVMISA-N |
Isomeric SMILES |
CCC(=O)O/C/1=C/C(=O)OC(CC2C(O2)/C=C/C(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O)C |
Canonical SMILES |
CCC(=O)OC1=CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


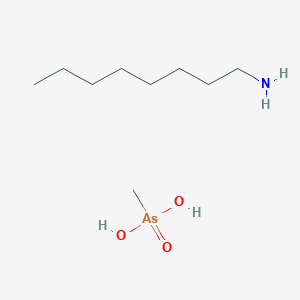

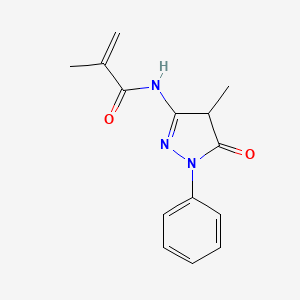

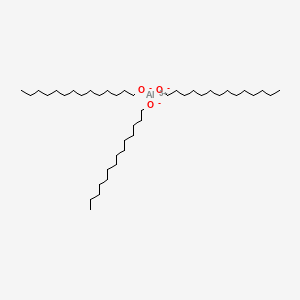


![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide](/img/structure/B13767148.png)
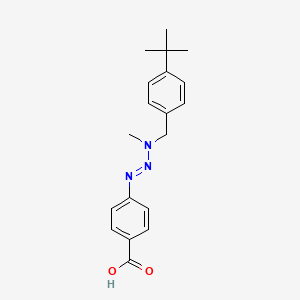
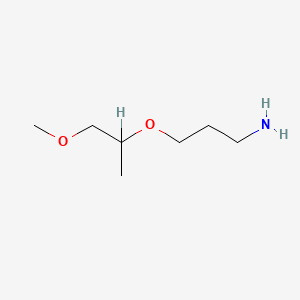
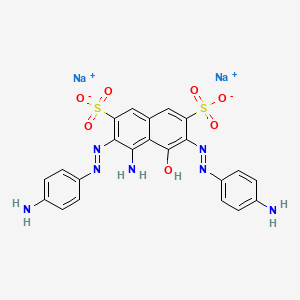

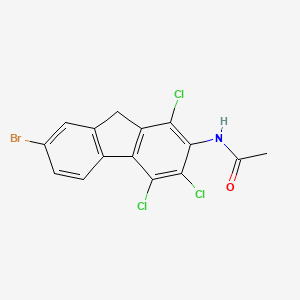
![7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13767171.png)
